3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
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Overview
Description
3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound featuring two nitrogen atoms within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and formic acid, which leads to the formation of the bicyclic structure. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The product is typically purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, where they act as nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl halides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Alkylated or acylated derivatives of the original compound.
Oxidation Reactions: N-oxides of the bicyclic compound.
Reduction Reactions: Amine derivatives with reduced nitrogen atoms.
Scientific Research Applications
3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of coordination complexes or the activation of specific biochemical pathways. The bicyclic structure allows for unique spatial arrangements, which can enhance its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
3,8-diazabicyclo[3.2.1]octane: Lacks the dimethyl groups, leading to different reactivity and properties.
2,5-diazabicyclo[2.2.2]octane: A different bicyclic structure with distinct chemical behavior.
1,4-diazabicyclo[2.2.2]octane: Another bicyclic compound with different nitrogen positioning.
Uniqueness
3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific bicyclic framework and the presence of dimethyl groups, which influence its chemical reactivity and potential applications. The dimethyl groups can enhance its stability and modify its interaction with other molecules, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
17740-45-3 |
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Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-9-5-7-3-4-8(6-9)10(7)2;;/h7-8H,3-6H2,1-2H3;2*1H |
InChI Key |
UEKJYYCVTSDQRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC(C1)N2C.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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